

Physical properties of Cinnamyl isobutyrate like boiling and melting point

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cinnamyl isobutyrate*

Cat. No.: *B085773*

[Get Quote](#)

Technical Guide to the Physical Properties of Cinnamyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isobutyrate (CAS No. 103-59-3) is an ester recognized for its characteristic sweet, fruity, and balsamic aroma. It is utilized as a flavoring and fragrance agent in the food, cosmetic, and perfume industries. Beyond its sensory attributes, a thorough understanding of its physical properties is essential for its application in scientific research, formulation development, and quality control. This guide provides a detailed overview of the key physical constants of **cinnamyl isobutyrate**, outlines standard experimental protocols for their determination, and presents a logical workflow for property verification.

Physical and Chemical Properties

Cinnamyl isobutyrate is a colorless to pale yellow liquid. A summary of its key physical properties is presented below. It should be noted that a definitive melting point is not cited in the literature, as the compound exists as a liquid under standard conditions and its freezing point is below typical measurement ranges for this type of substance.

Quantitative Data Summary

The physical properties of **cinnamyl isobutyrate** have been reported across various sources. The following table consolidates this data for ease of reference and comparison.

Property	Value	Conditions
Boiling Point	295 - 297 °C	@ 760 mmHg[1][2]
254 °C	(lit.)[3][4][5][6]	
276 °C	(est.)[7]	
Melting Point	N/A[4]	
Density	1.005 - 1.014 g/mL	
1.01 g/mL	(lit.)[1]	
1.008 g/mL	@ 25 °C (lit.)[3][4][5]	
1.006 - 1.009 g/mL	@ 25 °C[8]	
Refractive Index	1.520 - 1.528	@ 20 °C
1.523 - 1.528	@ 20 °C[1][2]	
1.524	@ 20 °C (lit.)[3][4][6]	
Vapor Pressure	0.002000 mmHg	@ 20 °C[2][9]
0.000741 mmHg	@ 25 °C[4]	
Solubility	Insoluble in water	[5]
Soluble in oils and alcohol	[2][5]	
Flash Point	> 100 °C (> 212 °F)	[2]
> 110 °C (> 230 °F)	[3][4][5]	

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental to chemical characterization. The following section details generalized, standard methodologies that are broadly applicable

for determining the key physical constants of liquid organic compounds like **cinnamyl isobutyrate**.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like **cinnamyl isobutyrate**, several standard methods are applicable.

- OECD Test Guideline 103: This is a widely accepted international standard for determining the boiling point of chemical substances.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) It describes several methods, including:
 - Ebulliometer Method: This method involves measuring the boiling temperature under various pressures with a specialized instrument called an ebulliometer, which allows for precise control and measurement.
 - Dynamic Method: The sample is heated, and the boiling temperature is recorded as the point where, upon slight cooling, a stream of bubbles from a capillary tube ceases and the liquid rises into the capillary.[\[1\]](#)
 - Distillation Method: This involves a standard laboratory distillation. The temperature of the vapor that distills is measured, and the steady temperature observed during the bulk of the distillation is recorded as the boiling point. This method is also described in standards like ASTM D1078.
- Thiele Tube Method: A common and effective laboratory technique for small sample volumes. The sample is heated in a small tube attached to a thermometer, within a larger Thiele tube containing heating oil. An inverted capillary tube is placed in the sample. The boiling point is the temperature at which a rapid stream of bubbles emerges, and upon cooling, the liquid is drawn back into the capillary.

Melting Point Determination

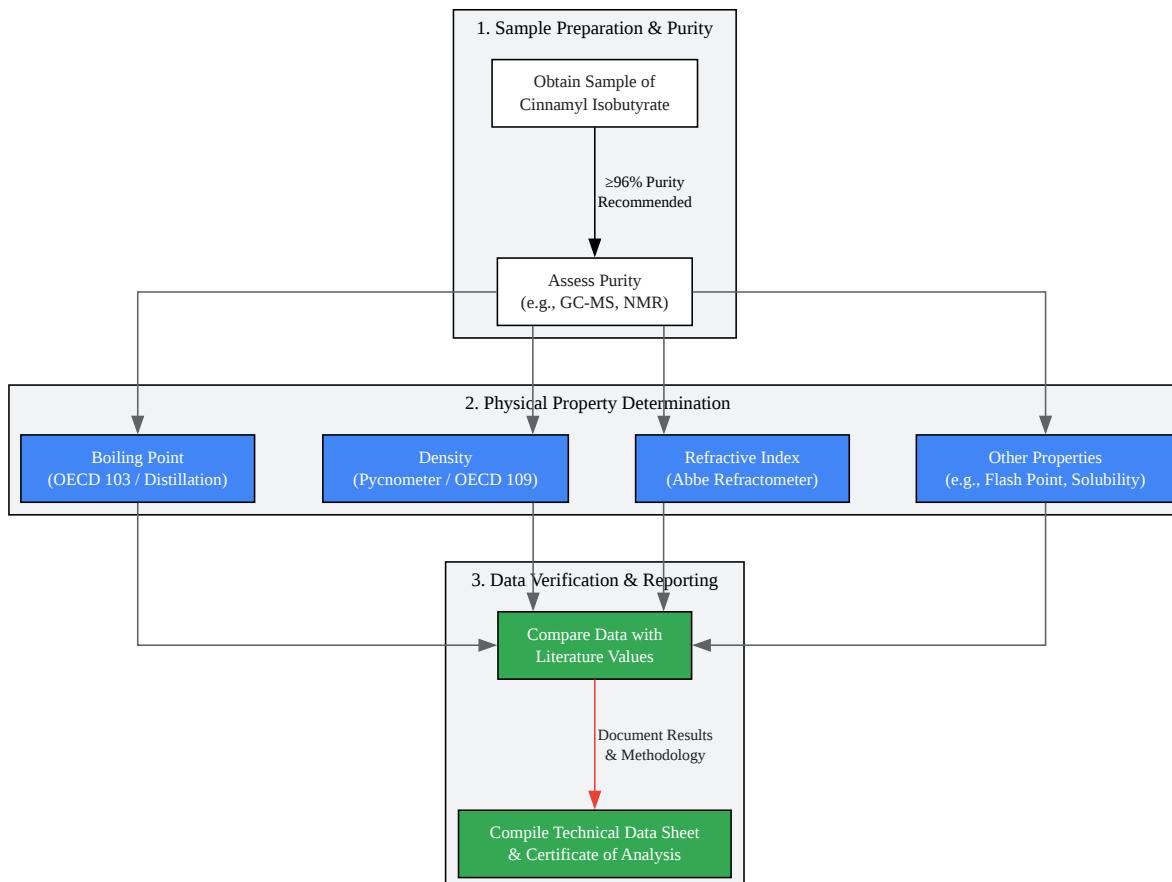
While not applicable to **cinnamyl isobutyrate** at standard pressures, the determination of a melting point is a critical analysis for solid compounds.

- Capillary Method (OECD Test Guideline 102): A small, finely powdered sample of the solid is packed into a capillary tube.^[1] This tube is heated in a controlled manner in a melting point apparatus or an oil bath (like a Thiele tube). The temperatures at which melting begins and is complete are recorded as the melting range. Pure crystalline solids typically exhibit a sharp melting point with a narrow range (0.5-1.0°C).

Density Measurement

Density is the mass per unit volume of a substance.

- Pycnometer Method (OECD Test Guideline 109): A pycnometer, a glass flask with a specific, accurately known volume, is weighed empty, then filled with the sample liquid, and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. This method provides high accuracy.
- Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale at the point where the liquid surface meets the stem of the hydrometer. This method is quick but generally less precise than the pycnometer method.


Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance.

- Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the sample are placed on the prism. Light is passed through the sample, and the operator adjusts the instrument to find the critical angle of total internal reflection. The refractive index is then read directly from a calibrated scale. Modern digital refractometers automate this process, enhancing precision and reducing operator error.

Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the determination and verification of the physical properties of a chemical substance like **cinnamyl isobutyrate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of physical properties.

Conclusion

The physical properties of **cinnamyl isobutyrate** are well-documented, providing a solid foundation for its use in research and development. The boiling point, density, and refractive index serve as critical parameters for identification, quality assessment, and process design. Adherence to standardized experimental protocols, such as those outlined by the OECD, is crucial for ensuring data accuracy, reproducibility, and comparability across different laboratories and studies. This guide serves as a comprehensive resource for professionals requiring detailed physical property data and methodologies for **cinnamyl isobutyrate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. lcslaboratory.com [lcslaboratory.com]
- 5. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 7. pennwest.edu [pennwest.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [Physical properties of Cinnamyl isobutyrate like boiling and melting point]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085773#physical-properties-of-cinnamyl-isobutyrate-like-boiling-and-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com